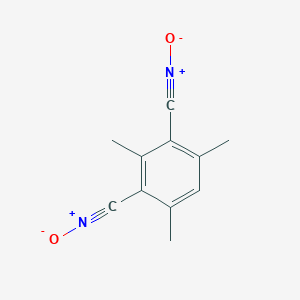
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide is an organic compound with a unique structure that includes three methyl groups and two nitrile groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide typically involves the oxidation of 2,4,6-trimethylisophthalonitrile. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions, typically at a temperature of around 50-60°C, to ensure the selective oxidation of the nitrile groups to the corresponding N,N’-dioxide.
Industrial Production Methods
In an industrial setting, the production of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to the required temperature and pressure conditions to achieve the desired conversion. The product is subsequently purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, such as chlorine or bromine, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Highly oxidized derivatives of the original compound.
Reduction: 2,4,6-trimethylisophthalonitrile.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide can be compared with other similar compounds, such as:
2,4,6-trimethylisophthalonitrile: Lacks the N,N’-dioxide groups and has different reactivity and applications.
Isophthalonitrile: Lacks the methyl groups and has different physical and chemical properties.
2,4,6-trimethylbenzonitrile: Similar structure but lacks the second nitrile group.
Eigenschaften
CAS-Nummer |
15138-43-9 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
InChI-Schlüssel |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Key on ui other cas no. |
15138-43-9 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















